Cas no 117181-61-0 ((4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester)

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester is a chiral dioxolane derivative with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its stereochemically defined (4S,5S) configuration ensures high enantioselectivity in reactions, making it valuable for constructing complex molecular frameworks. The methyl ester group enhances solubility and reactivity, facilitating further derivatization. This compound is particularly advantageous in the synthesis of optically active compounds, where its rigid dioxolane ring provides steric control. Its stability under standard conditions and compatibility with a range of reagents further underscore its versatility in organic and medicinal chemistry applications.
(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester structure
117181-61-0 structure
Product Name:(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester
CAS No:117181-61-0
MF:C8H14O4
MW:174.194363117218
CID:2086663
Update Time:2025-09-28

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • (4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester
    • Inchi: 1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6-/m0/s1
    • InChI Key: AELKYRWKHKGMAD-WDSKDSINSA-N
    • SMILES: O1[C@@H](C)[C@@H](C(OC)=O)OC1(C)C

Computed Properties

  • Exact Mass: 174.089
  • Monoisotopic Mass: 174.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.044
  • Boiling Point: 243.8°Cat760mmHg
  • Flash Point: 93.9°C
  • Refractive Index: 1.417
  • PSA: 44.76000
  • LogP: 0.69940
  • Vapor Pressure: 0.0±0.4 mmHg at 25°C

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T796310-10mg
(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester
117181-61-0
10mg
$ 201.00 2023-09-05
TRC
T796310-100mg
(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester
117181-61-0
100mg
$ 1608.00 2023-09-05
AN HUI ZE SHENG Technology Co., Ltd.
T796310-100mg
(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester
117181-61-0
100mg
¥1800.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
T796310-1g
(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester
117181-61-0
1g
¥14400.00 2023-09-15

Additional information on (4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester

Introduction to (4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester (CAS No. 117181-61-0)

Chemical Overview: The compound (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid methyl ester (CAS No. 117181-61-0) is a structurally complex organic molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of dioxolanes, which are cyclic ethers containing a five-membered ring with two oxygen atoms. The methyl ester functionality at the carboxylic acid group adds versatility to its chemical reactivity and potential uses.

Structural Features: The molecule's core structure is a dioxolane ring, which is fused with a carboxylic acid methyl ester group at the 4-position and two methyl groups at the 2 and 5 positions. The stereochemistry of the molecule is defined by the (4S,5S) configuration, which plays a critical role in its physical properties and biological activity. This stereochemistry ensures that the compound exhibits specific interactions with biological systems, making it a valuable tool in drug design and development.

Synthesis and Characterization: Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies, including stereo-selective catalytic processes and enzymatic resolutions. The characterization of this compound involves advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which provide detailed insights into its molecular structure and stereochemistry.

Applications in Pharmacology: One of the most promising applications of this compound lies in its potential as a building block for drug development. Its unique structure allows for the creation of bioactive molecules with specific pharmacokinetic profiles. Recent studies have explored its role as a precursor for peptide-based drugs, where its stereochemistry ensures proper folding and stability of the resulting molecules.

Biological Activity: The compound has shown remarkable biological activity in preclinical studies, particularly in its ability to modulate enzyme activity and influence cellular signaling pathways. For instance, research has demonstrated its potential as an inhibitor of certain kinases, which are key players in various disease states such as cancer and inflammatory disorders.

Environmental Impact: As awareness grows regarding the environmental footprint of chemical compounds, studies have been conducted to assess the biodegradability and ecological impact of this compound. Recent findings suggest that it exhibits moderate biodegradability under aerobic conditions, making it a more sustainable option compared to some traditional chemical agents.

Future Prospects: Looking ahead, the compound holds immense potential for further exploration in areas such as green chemistry, where its use could lead to more sustainable manufacturing processes. Additionally, ongoing research aims to unlock its full potential as a therapeutic agent by optimizing its delivery mechanisms and enhancing its bioavailability.

In conclusion, (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid methyl ester (CAS No. 117181-61-0) stands out as a versatile and promising compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a key player in future innovations within the chemical and pharmaceutical industries.

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